molecular formula C14H14N6O3 B2877556 1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105197-15-6

1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2877556
CAS No.: 1105197-15-6
M. Wt: 314.305
InChI Key: KRLNUBKCBPTWIE-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, a well-established bioisostere of the purine nucleoside adenine . This core structure is designed to competitively occupy the ATP-binding pocket of various kinase targets, making it a compound of high interest in oncological research, particularly in the development of protein tyrosine kinase (PTK) and cyclin-dependent kinase (CDK) inhibitors . The molecular design of this compound incorporates key pharmacophoric features: the flat heteroaromatic pyrazolopyrimidine system serves as the adenine mimic, while the 4-nitrophenyl group provides a hydrophobic tail that can embed into the hydrophobic regions of the kinase active site . The 2-aminoethyl side chain at the N1 position offers a potential handle for forming additional hydrogen bond interactions or for further chemical functionalization in probe development. Researchers can leverage this compound as a key intermediate or a starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents targeting EGFR, CDK2, and other kinases implicated in cell proliferation . Like related pyrazolopyrimidine derivatives reported in recent studies, this compound is intended for use in enzymatic assays, cell-based anti-proliferative screens, and molecular docking simulations to elucidate novel binding mechanisms and inhibitor profiles . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c15-5-6-19-13-12(7-17-19)14(21)18(9-16-13)8-10-1-3-11(4-2-10)20(22)23/h1-4,7,9H,5-6,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLNUBKCBPTWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as aminopyrazoles and formamidines under acidic or basic conditions.

    Introduction of the aminoethyl group: This step often involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with an appropriate aminoethyl halide in the presence of a base.

    Attachment of the nitrophenylmethyl group: This can be accomplished through a nucleophilic substitution reaction where the pyrazolo[3,4-d]pyrimidine derivative reacts with a nitrophenylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are frequently employed to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Compound Name Substituent at Position 5 Substituent at Position 1 Biological Activity (IC50/EC50) Key Reference
Target Compound 4-Nitrophenylmethyl 2-Aminoethyl Under investigation
5-[(4-Chlorophenyl)methyl] derivative 4-Chlorophenylmethyl 2-Aminoethyl Discontinued (stability issues)
5-(4-Nitrobenzylideneamino) derivative 4-Nitrobenzylideneamino Phenyl 11 µM (MCF-7 cells)
Epimidin [2-[4-(4-Methoxyphenyl)piperazine]-2-oxoethyl] 4-Methoxyphenyl Anticonvulsant
1-[(3-R)-Thiolan-3-yl]-5-(3,4-dichlorophenyl) 3,4-Dichlorophenylmethyl (3-R)-Thiolan-3-yl Docking score: 67.6/29.5

Key Observations :

  • In contrast, 5-(4-nitrobenzylideneamino)-substituted analogs demonstrate potent cytotoxicity (IC50 = 11 µM against MCF-7 cells), highlighting the nitro group’s role in improving activity .
  • Aminoethyl vs.
  • Diverse Applications : Substituents dictate therapeutic targeting. For example, Epimidin’s 4-methoxyphenyl and piperazine groups confer anticonvulsant activity , while dichlorophenyl/thiolane derivatives () target fascin protein in cancer .

Table 2: Antitumor Activity of Selected Pyrazolo[3,4-d]pyrimidin-4-ones

Compound Substituent at N5 IC50 (MCF-7 Cells) Mechanism of Action Reference
Target Compound 4-Nitrophenylmethyl N/A Kinase inhibition (hypothesized)
5-(4-Nitrobenzylideneamino) derivative 4-Nitrobenzylideneamino 11 µM Cell cycle arrest (S-phase), p53 upregulation
5-(4-Hydroxyphenyl) derivative 4-Hydroxyphenyl 25 µM Moderate cytotoxicity
5-Amino derivative Amino 84 µM Inactive

SAR Trends :

N5 Aromatic Substitution: Aromatic groups at N5 (e.g., nitrobenzylideneamino, 4-nitrophenylmethyl) significantly enhance activity over non-aromatic substituents (e.g., amino group, IC50 = 84 µM) .

Electronic Effects: EWGs (e.g., NO2) outperform electron-donating groups (e.g., OCH3 in Epimidin) in antitumor contexts. The nitro group’s resonance stabilization likely improves target binding .

Azomethine Spacer : Derivatives with azomethine (Schiff base) linkages (e.g., 10a–e in ) show superior activity to direct phenyl substitutions, suggesting spacer flexibility enhances target interaction .

Biological Activity

1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H14N6O3
  • Molecular Weight : 314.30 g/mol
  • CAS Number : 1105197-15-6

The structure of the compound includes a pyrazolo[3,4-d]pyrimidine core substituted with a nitrophenyl group and an aminoethyl chain, which may influence its biological interactions.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it may inhibit kinases or phosphatases that play critical roles in cancer cell proliferation and survival.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which can mitigate oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases and cancer therapy.
  • Anti-inflammatory Effects : The presence of the nitrophenyl group may enhance the compound's ability to modulate inflammatory responses, potentially making it useful in treating conditions characterized by chronic inflammation.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For example:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines (e.g., HeLa and A549) while sparing normal cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound:

  • Case Study 2 : In a rodent model of Parkinson's disease, administration of pyrazolo derivatives resulted in reduced neuroinflammation and improved motor function. This was linked to the modulation of inflammatory cytokines and increased levels of neurotrophic factors .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundAnticancer (HeLa, A549)
Pyrazolo[3,4-d]pyrimidine Derivative ANeuroprotective
Pyrazolo[3,4-d]pyrimidine Derivative BAnti-inflammatory

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